2-Chloro-6-nitrofluoren-9-one
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Overview
Description
2-Chloro-6-nitrofluoren-9-one is an organic compound with the molecular formula C13H6ClNO3 It is a derivative of fluorene, characterized by the presence of a chlorine atom at the 2-position and a nitro group at the 6-position on the fluorene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-nitrofluoren-9-one typically involves the nitration of 2-chlorofluorene followed by oxidation. The nitration process introduces the nitro group at the 6-position, while the oxidation step converts the fluorene to fluorenone. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents, and the oxidation can be carried out using reagents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-nitrofluoren-9-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo further oxidation to form more complex structures.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Reduction: 2-Amino-6-nitrofluoren-9-one.
Substitution: 2-Substituted-6-nitrofluoren-9-one derivatives.
Oxidation: Higher oxidation state compounds of fluorenone.
Scientific Research Applications
2-Chloro-6-nitrofluoren-9-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-nitrofluoren-9-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound can also act as an electrophile, reacting with nucleophilic sites in biological molecules, thereby affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-nitrotoluene: Similar structure but with a toluene backbone instead of fluorene.
2-Nitrofluorene: Lacks the chlorine substituent.
6-Chloro-2-nitrotoluene: Similar nitro and chlorine substitution but on a toluene ring.
Uniqueness
2-Chloro-6-nitrofluoren-9-one is unique due to the combination of a fluorene backbone with both chlorine and nitro substituents. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.
Properties
CAS No. |
26690-06-2 |
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Molecular Formula |
C13H6ClNO3 |
Molecular Weight |
259.64 g/mol |
IUPAC Name |
2-chloro-6-nitrofluoren-9-one |
InChI |
InChI=1S/C13H6ClNO3/c14-7-1-3-9-11-6-8(15(17)18)2-4-10(11)13(16)12(9)5-7/h1-6H |
InChI Key |
RUSXMJYWPRYCMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C3=C(C2=O)C=C(C=C3)Cl |
Origin of Product |
United States |
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